

Unveiling the Spectral Signature of Pigment Red 146: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment Red 146*

Cat. No.: *B035983*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral characteristics of **Pigment Red 146**, a monoazo pigment widely utilized for its vibrant bluish-red hue. Tailored for researchers, scientists, and professionals in drug development, this document delves into the pigment's physicochemical properties and outlines a detailed methodology for its analysis using UV-Vis spectroscopy. While specific quantitative spectral data such as maximum absorption wavelength (λ_{max}) and molar absorptivity for **Pigment Red 146** are not readily available in public literature and technical data sheets, this guide establishes a foundational understanding and a practical framework for its spectral investigation.

Core Properties of Pigment Red 146

Pigment Red 146, identified by CAS Number 5280-68-2, belongs to the naphthol AS pigment family.^[1] Its color and performance attributes are a direct consequence of its molecular structure, which features a single azo (-N=N-) chromophore linking two aromatic systems.^[1] This structure is responsible for its characteristic bluish-red shade and good overall fastness properties.^{[1][2]} The pigment is noted for its insolubility in water and good resistance to various solvents, acids, and alkalis.^{[1][3]}

A summary of its key physical and chemical properties is presented in the table below.

Property	Value
C.I. Name	Pigment Red 146
CAS Number	5280-68-2 [1] [2] [4] [5]
Chemical Family	Monoazo [1] [2]
Molecular Formula	C ₃₃ H ₂₇ ClN ₄ O ₆ [1] [3] [4]
Molecular Weight	611.04 g/mol [1] [4]
Appearance	Bluish-red powder [6]
Density	Approximately 1.33 - 1.6 g/cm ³ [4] [7]
pH Value	6.0 - 7.5 [6] [7]
Oil Absorption	40 - 55 ml/100g [8]
Heat Resistance	Stable up to 180-200°C [4] [8]
Light Fastness (1-8)	5 - 7 [7] [9]
Water Resistance (1-5)	4 - 5 [7] [9]
Oil Resistance (1-5)	5 [7] [9]
Acid Resistance (1-5)	4 [7] [9]
Alkali Resistance (1-5)	4 [7] [9]

The Chromophore and Color of Pigment Red 146

The vibrant color of **Pigment Red 146** originates from its molecular structure, specifically the presence of a chromophore and auxochromes. The core chromophore is the azo group (-N=N-) embedded within a larger system of conjugated double bonds spanning the aromatic rings. This extended π -electron system is adept at absorbing light in the visible region of the electromagnetic spectrum. The specific wavelengths of light absorbed are influenced by the electronic properties of the aromatic structures and any substituent groups, known as auxochromes. In the case of **Pigment Red 146**, the absorbed wavelengths correspond to the green-yellow portion of the spectrum, resulting in the transmitted and reflected light being perceived as a bluish-red color.

Experimental Protocol for UV-Vis Spectral Analysis

The following section details a generalized experimental protocol for determining the UV-Vis spectral characteristics of **Pigment Red 146**. This procedure is based on standard laboratory practices for the analysis of organic pigments.

Materials and Equipment

- **Pigment Red 146** sample
- Spectroscopic grade solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide, or another suitable solvent in which the pigment has at least minimal solubility)
- Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
- Analytical balance
- Ultrasonic bath
- Syringe filters (0.45 µm PTFE or equivalent)
- Quartz cuvettes (1 cm path length)
- Double-beam UV-Vis spectrophotometer

Procedure

3.2.1. Preparation of Stock Solution

- Accurately weigh approximately 5-10 mg of **Pigment Red 146** using an analytical balance.
- Transfer the weighed pigment into a 50 mL volumetric flask.
- Add a small amount of the chosen spectroscopic grade solvent to the flask and sonicate the mixture for 10-15 minutes to aid in dispersion and dissolution. Due to the pigment's low solubility, complete dissolution may not be achieved, resulting in a fine dispersion.
- Allow the flask to return to room temperature.

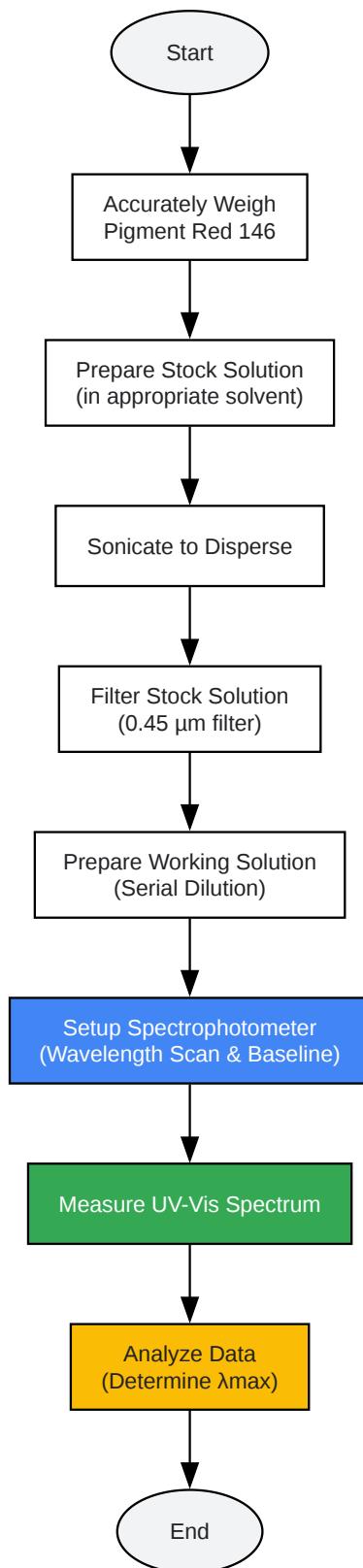
- Carefully add the solvent to the flask up to the calibration mark.
- Stopper the flask and invert it several times to ensure a homogenous, albeit potentially suspended, mixture.

3.2.2. Preparation of Working Solutions

- Filter a portion of the stock solution through a $0.45\text{ }\mu\text{m}$ syringe filter to remove any undissolved particulate matter. This step is crucial to prevent light scattering, which can interfere with absorbance measurements.
- Perform a serial dilution of the filtered stock solution to prepare a series of working solutions of varying concentrations. The aim is to obtain a solution with a maximum absorbance in the range of 0.3 to 0.8 for optimal accuracy.

3.2.3. UV-Vis Spectrophotometer Setup and Measurement

- Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
- Set the desired wavelength range for the scan (e.g., 300 nm to 800 nm).
- Fill a clean quartz cuvette with the spectroscopic grade solvent to be used as the blank.
- Place the blank cuvette in the reference and sample holders and perform a baseline correction.
- Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution.
- Place the sample cuvette in the sample holder.
- Initiate the scan to record the UV-Vis absorption spectrum.


3.2.4. Data Analysis

- Identify the wavelength of maximum absorbance (λ_{max}) from the resulting spectrum.

- If the molar absorptivity (ϵ) is to be determined, use the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{max} , c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm). This requires complete dissolution of the pigment for accurate concentration determination.

Workflow and Signaling Pathway Diagrams

The logical workflow for the UV-Vis spectral analysis of **Pigment Red 146** is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for UV-Vis Spectral Analysis of **Pigment Red 146**.

This technical guide provides a robust framework for the spectral characterization of **Pigment Red 146**. While quantitative spectral data remains elusive in the public domain, the outlined experimental protocol offers a clear path for researchers to determine these parameters in a laboratory setting. Further research into the spectral properties of this and similar pigments will undoubtedly contribute to a deeper understanding of their performance and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PIGMENT RED 146 - Ataman Kimya [atamanchemicals.com]
- 2. zeyachem.net [zeyachem.net]
- 3. Pigment Red 146 [dyestuffintermediates.com]
- 4. Pigment Red 146 - SY Chemical Co., Ltd. [sypigment.com]
- 5. guidechem.com [guidechem.com]
- 6. senova-chem.com [senova-chem.com]
- 7. Pigment red 146|Fast Pink FBB|CAS No.5280-68-2 [xcolorpigment.com]
- 8. imagicchemicals.com [agicchemicals.com]
- 9. advaityadyechem.co.in [advaityadyechem.co.in]
- To cite this document: BenchChem. [Unveiling the Spectral Signature of Pigment Red 146: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b035983#spectral-characteristics-of-pigment-red-146-in-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com